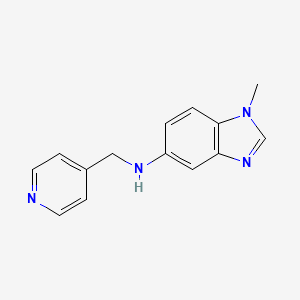
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-thienyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-thienyl)acetamide, also known as ETAA, is a synthetic compound that has gained attention in the scientific community for its potential use in treating various diseases. ETAA belongs to the family of thiazole compounds, which are known for their diverse biological activities.
作用機序
The exact mechanism of action of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-thienyl)acetamide is not fully understood, but it is believed to act on multiple targets in the body. N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-thienyl)acetamide has been shown to interact with various enzymes and receptors, including carbonic anhydrase, cholinesterase, and GABA receptors. These interactions may contribute to the diverse biological activities of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-thienyl)acetamide.
Biochemical and Physiological Effects:
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-thienyl)acetamide has been shown to have various biochemical and physiological effects in the body. In cancer research, N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-thienyl)acetamide has been shown to inhibit the expression of VEGF, a protein that promotes angiogenesis, and induce the expression of p53, a tumor suppressor protein. In Alzheimer's disease research, N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-thienyl)acetamide has been shown to reduce the levels of beta-amyloid peptides and inhibit their aggregation. In epilepsy research, N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-thienyl)acetamide has been shown to increase the levels of GABA, an inhibitory neurotransmitter, and reduce the levels of glutamate, an excitatory neurotransmitter.
実験室実験の利点と制限
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-thienyl)acetamide has several advantages for lab experiments, including its high purity and stability, and its ability to inhibit the growth of cancer cells and reduce the levels of beta-amyloid peptides. However, there are also limitations to using N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-thienyl)acetamide in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-thienyl)acetamide. One area of focus is the development of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-thienyl)acetamide derivatives with improved potency and selectivity for specific targets. Another area of focus is the investigation of the pharmacokinetics and pharmacodynamics of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-thienyl)acetamide in vivo, to better understand its potential use as a therapeutic agent. Additionally, further research is needed to fully understand the mechanism of action of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-thienyl)acetamide and its potential for treating various diseases.
合成法
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-thienyl)acetamide can be synthesized through a multistep process that involves the reaction of 2-thiopheneacetic acid with thionyl chloride, followed by the addition of 4-phenylthiosemicarbazide and 5-ethyl-2-mercaptobenzimidazole. The resulting compound is then acetylated with acetic anhydride to yield N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-thienyl)acetamide. This synthesis method has been optimized to produce high yields and purity of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-thienyl)acetamide.
科学的研究の応用
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-thienyl)acetamide has been studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and epilepsy. In cancer research, N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-thienyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-thienyl)acetamide has been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of the disease. In epilepsy research, N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-thienyl)acetamide has been shown to have anticonvulsant effects, potentially due to its ability to modulate GABAergic neurotransmission.
特性
IUPAC Name |
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-2-14-16(12-7-4-3-5-8-12)19-17(22-14)18-15(20)11-13-9-6-10-21-13/h3-10H,2,11H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJMFYUWDFOLDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(S1)NC(=O)CC2=CC=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(thiophen-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


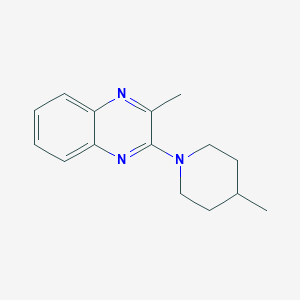
![4-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5755782.png)
![4-(3,4-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5755790.png)


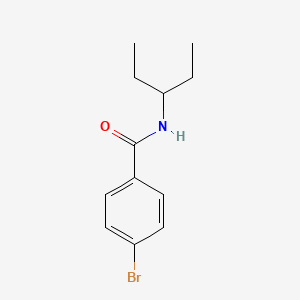
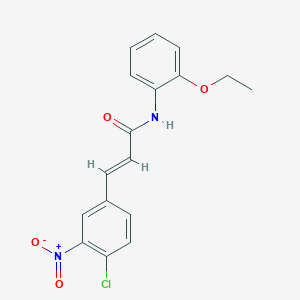
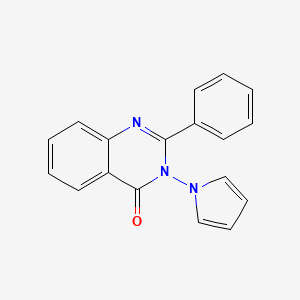
![N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5755835.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide](/img/structure/B5755839.png)
![N-allyl-4-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5755852.png)
